molecular formula C24H30N2O7 B1312453 (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid CAS No. 329326-75-2

(S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid

Cat. No. B1312453
M. Wt: 458.5 g/mol
InChI Key: YCONIUDAZOIBGP-OALUTQOASA-N
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Description

(S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C24H30N2O7 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Compounds with structures involving aryl, methoxy, and oxobutanoic acid functionalities have been synthesized for various purposes, including the study of intramolecular cyclization reactions and the development of new synthetic methodologies. For example, the synthesis of iminofurans and their cyclization to produce ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates offers insights into the reactivity of similar complex molecules (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Catalysis and Reactions

  • Boric acid-catalyzed reactions in the synthesis of 4H-isoxazol-5(4H)-ones from aryl aldehydes highlight the efficiency and green chemistry aspects of reactions that might be relevant for derivatives of the compound , emphasizing the importance of catalysis in organic synthesis (Kiyani & Ghorbani, 2015).

Analytical Applications

  • The development of sensitive ELISAs for the analysis of organophosphorus insecticides using compounds with oxobutanoic acid and phenylamino moieties underscores the potential of chemically complex molecules for enhancing analytical methodologies in environmental and food chemistry (Zhang et al., 2008).

Antioxidant Properties

  • Investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, including complex organic molecules, demonstrates the ongoing interest in discovering novel compounds with potential health benefits and therapeutic applications (Stanchev et al., 2009).

properties

IUPAC Name

(3S)-3-[3-(4-hydroxy-3-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-32-21-14-17(10-11-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCONIUDAZOIBGP-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-(4-hydroxy-3-methoxyphenyl)propylamino)-4-((S)-1-methoxy-1-oxo-3-phenylpropan-2-ylamino)-4-oxobutanoic acid

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